![molecular formula C18H25N7O B6448488 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549027-12-3](/img/structure/B6448488.png)
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-(6-Methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl)morpholine (4-MPM) is a novel synthetic compound with a wide range of research applications. It is a member of the morpholine family of compounds, which are widely used in the pharmaceutical and industrial sectors. 4-MPM is a nitrogen-containing heterocyclic compound with a range of interesting properties and potential applications.
Scientific Research Applications
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of potential applications in scientific research. It has been used as a tool for the study of enzyme inhibition, ion channel modulation, and receptor binding. It has also been used in the study of the pharmacology of G-protein-coupled receptors and the regulation of calcium channels. Furthermore, 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of action of anticonvulsants.
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many types of cancer when mutated or overexpressed .
Mode of Action
This inhibition could occur through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
These pathways are involved in cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds are known to be well absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in both feces and urine .
Result of Action
If it acts similarly to other tyrosine kinase inhibitors, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound and its target. Similarly, high temperatures could potentially lead to the degradation of the compound, reducing its efficacy .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments is its wide range of applications. It can be used to study a variety of biochemical and physiological processes, making it a versatile tool for research. However, there are some limitations to using 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments. For example, its solubility in water is limited and it is not stable at high temperatures.
Future Directions
The potential applications of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine are vast and there are many possible future directions for research. One potential area of research is to explore the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as a therapeutic agent for neurological disorders. Additionally, further research could be conducted to investigate the mechanisms of action of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine at different receptors and ion channels. Another potential area of research is to explore the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as a tool for drug discovery. Finally, further research could be conducted to investigate the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as an adjuvant therapy for cancer.
Synthesis Methods
The synthesis of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a multi-step process. The first step involves the reaction of 6-methyl-2-piperazin-1-ylpyrimidine with 4-morpholine-2-carboxylic acid in aqueous solution. This reaction is followed by the condensation of the resulting product with 3-methylpyrazin-2-yl chloride to form the desired product. The final step involves the purification of the compound by recrystallization. The overall yield of the reaction is approximately 70%.
properties
IUPAC Name |
4-[6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-16(23-9-11-26-12-10-23)22-18(21-14)25-7-5-24(6-8-25)17-15(2)19-3-4-20-17/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVZSNZNJNAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine |
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